molecular formula C11H13Cl2N3O B2417658 6-(Pyridin-2-ylmethoxy)pyridin-3-amine;dihydrochloride CAS No. 2377031-24-6

6-(Pyridin-2-ylmethoxy)pyridin-3-amine;dihydrochloride

Cat. No. B2417658
CAS RN: 2377031-24-6
M. Wt: 274.15
InChI Key: PPNJVRVKSMGGPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

PPYR can be synthesized through a two-step process involving reactions between 2-pyridinemethanol and 2-bromo-5-chloropyridine. The first step involves the protection of the hydroxyl group in 2-pyridinemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form 2-(tert-butyldimethylsilyloxy)pyridine. The second step involves the substitution of the bromine atom in 2-bromo-5-chloropyridine with the amine group in 2-(tert-butyldimethylsilyloxy)pyridine using sodium hydride (NaH) as a base.


Molecular Structure Analysis

The chemical structure of PPYR consists of two pyridine rings linked by a methoxy group, with an amine group at the 3-position of one of the pyridine rings and a 2-methyl group on the other pyridine ring. The molecule is highly reactive and can easily form covalent bonds with other molecules to form complex structures.


Physical And Chemical Properties Analysis

PPYR is a pale-yellow crystalline solid that is soluble in water and methanol but insoluble in most organic solvents. It has a melting point of 255-257°C and a density of 1.30 g/cm³.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound has been used in the synthesis of various pyridin-ylmethyl benzoates and its structures have been characterized using different analytical methods, including IR, NMR, and mass spectrometry. These studies contribute to the understanding of its chemical properties and potential applications in material science and pharmaceuticals (Wang Xiu-jian, 2009).
  • Coordination Chemistry and Polymer Formation :

    • Research involving the compound focuses on its role in the formation of helical silver(I) coordination polymers. These materials have potential applications in catalysis and material science, highlighting the versatile nature of the compound (Zhuyan Zhang et al., 2013).
  • Development of C-Nucleosides :

    • The compound plays a crucial role in the development of C-nucleosides, which are significant in medicinal chemistry due to their potential as therapeutic agents. This research underscores the compound's importance in drug discovery (Nicolas Joubert et al., 2007).
  • Optical and Fluorescent Properties :

    • Investigations into the fluorescence properties of derivatives of this compound have been conducted. These studies are valuable for the development of new materials with potential applications in sensing and imaging technologies (A. S. Girgis et al., 2004).
  • Catalysis and Chemical Transformations :

    • Research into its use in transition metal-free amination of aryl halides demonstrates its utility in organic synthesis and catalysis. This highlights its potential in facilitating various chemical transformations (Jeanne L. Bolliger & C. Frech, 2009).
  • Methane Monooxygenase Models :

    • The compound has been used in the synthesis of diiron(III) complexes as functional models for methane monooxygenases. This research is relevant to environmental chemistry and industrial applications (M. Sankaralingam & M. Palaniandavar, 2014).
  • Biological Activity Studies :

    • Studies have explored its role in the synthesis of naphthoxocine derivatives, examining their biological activities. This is significant for pharmaceutical research and drug development (M. Abozeid et al., 2019).
  • Metal–Organic Coordination Polymers :

    • The compound has been utilized in the synthesis of metal–organic coordination polymers containing multiple chiral centers. This research has implications for material science, particularly in the design of chiral materials (Xiu-Li Yang et al., 2011).
  • Photophysical Studies of Metal Complexes :

    • Photophysical studies of the compound and its metal complexes reveal potential applications in luminescent materials and sensory devices (O. Stetsiuk et al., 2019).
  • Fluorescence and Metal Ion Affinities :

    • Investigations into the fluorescence properties and metal ion affinities of soluble derivatives of this compound are crucial for understanding its potential applications in fluorescence-based sensors (Jian Liang et al., 2009).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

6-(pyridin-2-ylmethoxy)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.2ClH/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10;;/h1-7H,8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNJVRVKSMGGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-2-ylmethoxy)pyridin-3-amine;dihydrochloride

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